3-(Pyrrolidin-3-yl)pyridazine dihydrochloride
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Overview
Description
3-(Pyrrolidin-3-yl)pyridazine dihydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. The incorporation of a pyrrolidine ring into the pyridazine structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)pyridazine dihydrochloride typically involves the reaction of pyridazine derivatives with pyrrolidine under specific conditions. One common method includes the cyclization of pyridazine with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)pyridazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydropyridazine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
3-(Pyrrolidin-3-yl)pyridazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)pyridazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with a keto group at the 3-position.
Pyrrolidinyl-pyridazine: Similar compounds with different substituents on the pyrrolidine ring.
Uniqueness
3-(Pyrrolidin-3-yl)pyridazine dihydrochloride is unique due to the presence of both pyridazine and pyrrolidine rings, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H13Cl2N3 |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylpyridazine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-8(11-10-4-1)7-3-5-9-6-7;;/h1-2,4,7,9H,3,5-6H2;2*1H |
InChI Key |
XWVRWFSBALCWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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